![molecular formula C14H16ClN3O B2383181 2-Chloro-N-(2,5-dimethyl-4-phenylpyrazol-3-yl)propanamide CAS No. 2411291-21-7](/img/structure/B2383181.png)
2-Chloro-N-(2,5-dimethyl-4-phenylpyrazol-3-yl)propanamide
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Overview
Description
2-Chloro-N-(2,5-dimethyl-4-phenylpyrazol-3-yl)propanamide, commonly known as CDDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
CDDP exerts its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, CDDP reduces the production of prostaglandins, which are responsible for causing pain, swelling, and fever.
Biochemical and Physiological Effects:
CDDP has been shown to exhibit potent anti-inflammatory effects in animal models, with a comparable efficacy to non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin and ibuprofen. It has also been demonstrated to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of CDDP is its ease of synthesis, which makes it readily available for use in laboratory experiments. However, its low solubility in water can limit its applicability in certain assays, and its potency may vary depending on the experimental conditions.
Future Directions
There are several potential directions for future research on CDDP. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of CDDP. Additionally, further studies are needed to investigate the potential therapeutic applications of CDDP in various disease models, including cancer, neurodegenerative diseases, and cardiovascular disorders. Finally, the development of new methods for the synthesis and purification of CDDP could improve its availability and applicability in laboratory experiments.
Synthesis Methods
CDDP can be synthesized through a multi-step process involving the reaction of 2,5-dimethyl-4-phenylpyrazole with chloroacetyl chloride and subsequent reaction with 2-amino-2-methyl-1-propanol. The final product is obtained through purification and crystallization.
Scientific Research Applications
CDDP has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
2-chloro-N-(2,5-dimethyl-4-phenylpyrazol-3-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-9(15)14(19)16-13-12(10(2)17-18(13)3)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOWKWYWQPQLHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)NC(=O)C(C)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2,5-dimethyl-4-phenylpyrazol-3-yl)propanamide |
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